molecular formula C19H14FN7O2 B265803 8-(2-fluorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

8-(2-fluorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

Cat. No. B265803
M. Wt: 391.4 g/mol
InChI Key: WCNKBNTYKKATEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(2-fluorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one, also known as CPT, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.

Mechanism of Action

The mechanism of action of 8-(2-fluorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one involves the inhibition of DNA topoisomerase I, an enzyme that is essential for DNA replication and transcription. This compound binds to the enzyme-DNA complex, preventing the re-ligation of DNA strands and leading to the formation of irreversible DNA breaks. This ultimately results in the inhibition of cancer cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects
This compound has been shown to induce several biochemical and physiological effects in cancer cells, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been found to modulate the expression of various genes involved in cell cycle regulation, DNA repair, and apoptosis.

Advantages and Limitations for Lab Experiments

8-(2-fluorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has several advantages for lab experiments, including its high potency and selectivity against cancer cells, low toxicity to normal cells, and ability to overcome drug resistance. However, its poor solubility in aqueous solutions and instability under physiological conditions limit its use in in vivo experiments.

Future Directions

There are several future directions for the research and development of 8-(2-fluorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one. These include the optimization of its synthesis method to improve its yield and purity, the development of new formulations to enhance its solubility and stability, and the identification of new targets and pathways for its anticancer activity. Additionally, the potential applications of this compound in other fields, such as antiviral and antibacterial research, should be explored further.

Synthesis Methods

The synthesis of 8-(2-fluorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one involves the condensation of 2,4-diaminophenol with 2-fluorobenzaldehyde and 3-methoxybenzaldehyde in the presence of a catalytic amount of acetic acid. The resulting product is then subjected to cyclization under acidic conditions to obtain this compound.

Scientific Research Applications

8-(2-fluorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has been extensively studied for its potential applications in various fields of research. It has been found to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, ovarian, lung, colon, and pancreatic cancer cells. This compound has also been shown to have antiviral, antibacterial, and antifungal activity, making it a potential candidate for the development of new drugs to combat infectious diseases.

properties

Molecular Formula

C19H14FN7O2

Molecular Weight

391.4 g/mol

IUPAC Name

8-(2-fluorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

InChI

InChI=1S/C19H14FN7O2/c1-29-11-6-4-5-10(9-11)15-14-16(18(28)23-22-15)21-19-24-25-26-27(19)17(14)12-7-2-3-8-13(12)20/h2-9,17,25-26H,1H3

InChI Key

WCNKBNTYKKATEG-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC=CC(=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC=CC=C5F

SMILES

COC1=CC=CC(=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC=CC=C5F

Canonical SMILES

COC1=CC=CC(=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC=CC=C5F

Origin of Product

United States

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